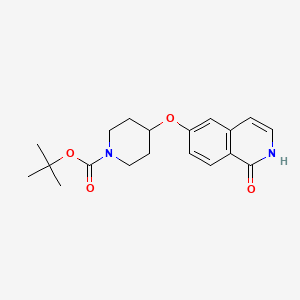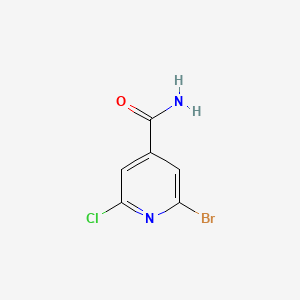
(2S)-2-(metilaminometil)azetidina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transformaciones Químicas
El grupo tert-butilo en este compuesto tiene un patrón de reactividad único que se destaca por sus aplicaciones características . Se utiliza en diversas transformaciones químicas debido a su estructura abarrotada .
Vías Biosintéticas
El grupo tert-butilo juega un papel importante en las vías biosintéticas . Su estructura y patrón de reactividad únicos lo hacen relevante en la naturaleza y su implicación en estas vías es notable .
Vías de Biodegradación
Además de las vías biosintéticas, el grupo tert-butilo también está implicado en las vías de biodegradación . Su patrón de reactividad único se utiliza en estos procesos .
Procesos Biocatalíticos
El patrón de reactividad único del grupo tert-butilo y sus implicaciones en las vías biosintéticas y de biodegradación abren el camino para su posible aplicación en procesos biocatalíticos .
Diodos Orgánicos de Emisión de Luz (OLED)
Este compuesto se ha utilizado en el desarrollo de diodos orgánicos emisores de luz (OLED) procesados en solución . La incorporación de dos grupos tert-butilo en las moléculas puede aumentar eficazmente la solubilidad molecular y reducir la autoextinción inducida por la agregación de excitones en películas limpias .
Emisores de Fluorescencia Retardada Activada Térmicamente (TADF)
El compuesto se utiliza en la realización de emisores de fluorescencia retardada activada térmicamente (TADF) no dopados procesables en solución . Estos emisores son altamente eficientes y tienen una excelente compatibilidad con los métodos húmedos .
Emisores TADF Azules
El compuesto se utiliza en la creación de emisores TADF azules . Estos emisores se han utilizado en OLED no dopados procesados en solución, mostrando eficiencias cuánticas externas (EQE) récord de 25,8% .
OLED Blancos Todo-TADF
Se ha logrado un OLED blanco todo-TADF con una EQE del 27,3% empleando una única capa emisora con el emisor TADF azul (que utiliza este compuesto) como huésped para un dopante TADF naranja-rojo .
Análisis Bioquímico
Biochemical Properties
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butyl group in the compound can influence its reactivity and interaction with biological molecules . It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The tert-butyl group can enhance the compound’s binding affinity to specific protein sites, leading to modulation of enzyme activity . Additionally, the azetidine ring structure can contribute to the compound’s stability and reactivity in biochemical environments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments . Studies have shown that the compound can maintain its activity for extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes in these pathways . Its role in metabolic processes can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell . Studies have shown that it can accumulate in certain organelles, affecting their function and contributing to its overall biochemical effects .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459792.png)


![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)







